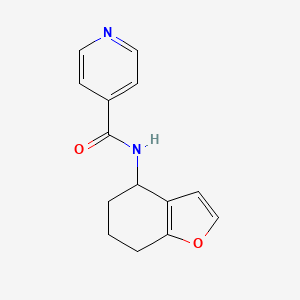
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-kappaB (NF-κB) pathway. It was first synthesized in 2003 by researchers at the University of Dundee in the United Kingdom. Since then, TPCA-1 has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in the immune response. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide inhibits the activation of this pathway by targeting the IKKβ kinase, which is a key regulator of NF-κB activation. By inhibiting IKKβ, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has anti-inflammatory effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various biological processes. However, like any other small molecule inhibitor, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has its limitations. It can have off-target effects and may not be suitable for use in certain experimental systems. Additionally, the optimal concentration and duration of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide treatment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the identification of new targets for N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide and other NF-κB inhibitors. Additionally, the use of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide in combination with other drugs or therapies may have synergistic effects and could be explored further. Finally, the potential clinical applications of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide and other NF-κB inhibitors should be investigated in more detail.
Métodos De Síntesis
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran intermediate, which is then coupled with a pyridine carboxylic acid derivative to form N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been used in studies related to cancer, autoimmune diseases, and infectious diseases. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has been found to inhibit the activation of the NF-κB pathway, which plays a crucial role in regulating the immune response.
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(10-4-7-15-8-5-10)16-12-2-1-3-13-11(12)6-9-18-13/h4-9,12H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHFTYPFIEUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

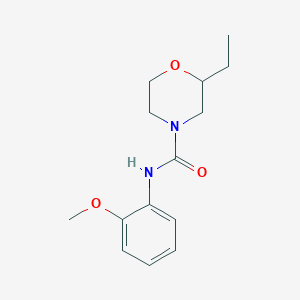
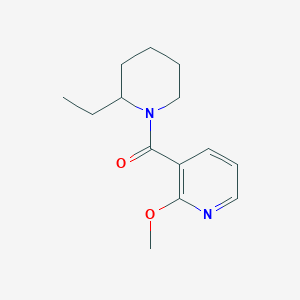
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
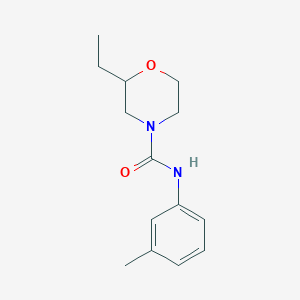
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
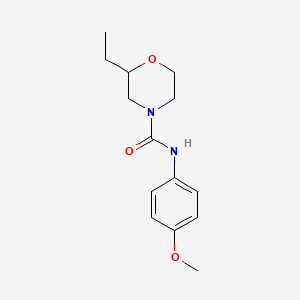
![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
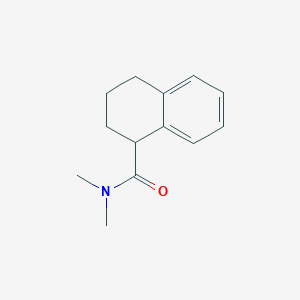
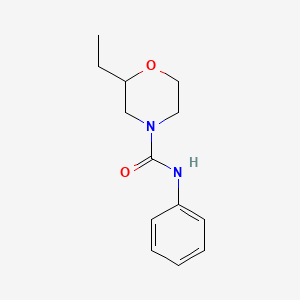
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
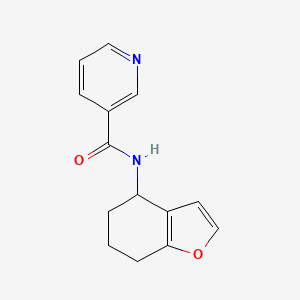
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)